molecular formula C8H8F2O2S B2465695 2-(Difluoromethyl)-5-ethylthiophene-3-carboxylic acid CAS No. 2248328-49-4

2-(Difluoromethyl)-5-ethylthiophene-3-carboxylic acid

Cat. No.: B2465695
CAS No.: 2248328-49-4
M. Wt: 206.21
InChI Key: GSQZUTDOHMTJSI-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-ethylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of difluoromethyl and ethyl groups on the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-ethylthiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or silver, and often requires specific reaction conditions, including the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of non-ozone depleting difluorocarbene reagents is also emphasized to ensure environmental safety .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-ethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Difluoromethyl)-5-ethylthiophene-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-ethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-5-ethylthiophene-3-carboxylic acid
  • 2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid
  • 2-(Difluoromethyl)-5-ethylthiophene-2-carboxylic acid

Uniqueness

2-(Difluoromethyl)-5-ethylthiophene-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl and ethyl groups on the thiophene ring. This configuration can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the difluoromethyl group, in particular, enhances its hydrogen bond donor ability and lipophilicity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(difluoromethyl)-5-ethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-2-4-3-5(8(11)12)6(13-4)7(9)10/h3,7H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQZUTDOHMTJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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